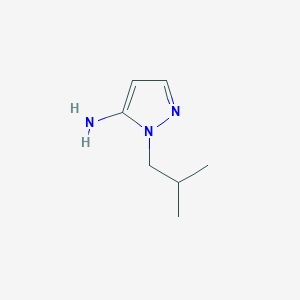

1-isobutyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAFAORHXSFBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406991 | |

| Record name | 1-isobutyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-18-3 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isobutyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-isobutyl-1H-pyrazol-5-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-isobutyl-1H-pyrazol-5-amine. The information is intended for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical Properties and Structure

This compound is a heterocyclic amine featuring a pyrazole ring substituted with an isobutyl group at the N1 position and an amine group at the C5 position. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, particularly for screening in drug discovery programs.

Physicochemical and Structural Data

The key chemical and physical properties of this compound are summarized in the table below. While specific experimental values for properties such as boiling point and density are not widely published, the compound is known to be a liquid at room temperature.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-isobutyl-1H-pyrazol-5-ylamine | [3] |

| CAS Number | 3524-18-3 | [1][2][3] |

| Molecular Formula | C₇H₁₃N₃ | [1][3] |

| Molecular Weight | 139.20 g/mol | [1][4] |

| Physical Form | Liquid | [1][2] |

| Purity | ≥95% (Commercially available) | [1][2][4] |

| InChI Key | AGAFAORHXSFBGK-UHFFFAOYSA-N | [1] |

| Predicted logP | 0.93 | [2] |

| Rotatable Bonds | 2 | [2] |

| Stability | Generally stable under normal laboratory conditions. Should be stored away from strong acids or bases. | [5] |

| Toxicity | Classified under acute toxicity categories; consult Safety Data Sheet (SDS) for handling. | [5] |

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the pyrazole ring, the N-isobutyl group, and the C5-amine group.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in peer-reviewed literature. However, based on established synthetic routes for substituted 5-aminopyrazoles, a plausible and detailed methodology is provided below.

Proposed Synthesis Protocol

The synthesis of N-alkylated-5-aminopyrazoles is commonly achieved via the cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile or a derivative of malononitrile. The following protocol describes a representative synthesis starting from isobutylhydrazine and 3-aminocinnamonitrile (a derivative of benzoylacetonitrile).

Materials:

-

Isobutylhydrazine (or its salt, e.g., hydrochloride)

-

3-Ethoxyacrylonitrile (or similar β-alkoxyacrylonitrile)

-

Ethanol (absolute)

-

Sodium ethoxide (if starting with a hydrazine salt)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated sodium bicarbonate solution, Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyacrylonitrile (1.0 equivalent) and absolute ethanol.

-

Add isobutylhydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, pre-treat the ethanol solution with a corresponding equivalent of a base like sodium ethoxide and stir for 30 minutes before adding the acrylonitrile.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Use the residual solvent peak as an internal reference.

-

Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

2. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small drop of the neat liquid product directly onto the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands for N-H (amine), C-H (aliphatic), C=N, and C=C (pyrazole ring) bonds.

3. Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight.

Spectroscopic Data Analysis (Predicted)

As experimental spectra are not publicly available, this section provides an analysis of the expected spectroscopic signatures for this compound based on its structure.

Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the predicted chemical shifts (in ppm) for the key protons and carbons in the molecule. Predictions are based on standard chemical shift values for similar structural motifs.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~7.2-7.4 | d (J ≈ 2.5 Hz) | 1H | Pyrazole ring CH |

| H-4 | ~5.4-5.6 | d (J ≈ 2.5 Hz) | 1H | Pyrazole ring CH |

| -NH₂ | ~3.5-4.5 | br s | 2H | Amine |

| -CH₂- (isobutyl) | ~3.6-3.8 | d (J ≈ 7.2 Hz) | 2H | N-CH₂ |

| -CH- (isobutyl) | ~2.0-2.2 | m | 1H | Isobutyl methine |

| -CH₃ (isobutyl) | ~0.8-1.0 | d (J ≈ 6.7 Hz) | 6H | Isobutyl methyls |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted δ (ppm) | Assignment |

| C-5 | ~148-152 | Pyrazole ring C-NH₂ |

| C-3 | ~135-138 | Pyrazole ring CH |

| C-4 | ~95-98 | Pyrazole ring CH |

| -CH₂- (isobutyl) | ~55-58 | N-CH₂ |

| -CH- (isobutyl) | ~28-30 | Isobutyl methine |

| -CH₃ (isobutyl) | ~19-21 | Isobutyl methyls |

Expected IR and MS Signatures

-

IR Spectrum: Key absorption bands are expected around 3400-3200 cm⁻¹ (N-H stretching of the primary amine), 2960-2870 cm⁻¹ (aliphatic C-H stretching), and 1620-1500 cm⁻¹ (C=N and C=C stretching of the pyrazole ring).

-

Mass Spectrum (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 140.2.

Biological Activity and Screening Workflow

While the specific biological activity of this compound is not documented, the 5-aminopyrazole scaffold is a well-known pharmacophore present in compounds with a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. A logical workflow for the initial biological screening of this novel compound is proposed below.

This tiered approach allows for efficient initial screening to identify potential biological activities, followed by more rigorous validation and characterization of any confirmed "hits" to determine their potential as starting points for a drug discovery program.

References

- 1. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine (EVT-13763278) [evitachem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

1-isobutyl-1H-pyrazol-5-amine CAS 3524-18-3 physicochemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data, safety information, and synthetic context for 1-isobutyl-1H-pyrazol-5-amine. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported and predicted values to offer as complete a profile as possible.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1]

Table 1: General and Physicochemical Data for this compound

| Property | Value | Source/Comment |

| IUPAC Name | 1-(2-methylpropyl)-1H-pyrazol-5-amine | [2] |

| CAS Number | 3524-18-3 | [2] |

| Molecular Formula | C₇H₁₃N₃ | [2][3] |

| Molecular Weight | 139.20 g/mol | [3] |

| Physical State | Liquid | Inferred from supplier information. |

| Purity | ≥95% | [3] |

| Predicted logP | 0.93 | A measure of lipophilicity. |

| Predicted Boiling Point | Not available | |

| Predicted Melting Point | Not available | |

| Predicted Water Solubility | Not available | Amines with fewer than five carbon atoms are generally water-soluble.[4] |

| Predicted pKa | Not available | Primary aliphatic amines typically have a pKa in the range of 9-11.[5] |

Synthesis and Reactivity

The following diagram illustrates a general workflow for the synthesis of a 1-substituted-5-aminopyrazole.

References

Spectroscopic Analysis of 1-isobutyl-1H-pyrazol-5-amine: A Technical Guide

Predicted Spectroscopic Data

While experimental data is not available, the expected spectroscopic characteristics for 1-isobutyl-1H-pyrazol-5-amine are summarized below. These predictions are based on established values for pyrazole and aminopyrazole derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | H-3 (pyrazole ring) |

| ~5.5 | d | 1H | H-4 (pyrazole ring) |

| ~3.8 | br s | 2H | -NH₂ |

| ~3.7 | d | 2H | -CH₂- (isobutyl) |

| ~2.0 | m | 1H | -CH- (isobutyl) |

| ~0.9 | d | 6H | -CH₃ (isobutyl) |

d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-5 (pyrazole ring) |

| ~138 | C-3 (pyrazole ring) |

| ~95 | C-4 (pyrazole ring) |

| ~58 | -CH₂- (isobutyl) |

| ~29 | -CH- (isobutyl) |

| ~20 | -CH₃ (isobutyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3150-3100 | Weak | C-H stretching (aromatic-like, pyrazole ring) |

| 2960-2870 | Strong | C-H stretching (aliphatic, isobutyl group) |

| ~1620 | Medium | N-H bending (scissoring) of -NH₂ |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1470 | Medium | C-H bending (aliphatic, isobutyl group) |

| 1350-1250 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 96 | Medium | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 82 | High | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 56 | Medium | [C₄H₈]⁺ (Isobutyl fragment) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aminopyrazole derivatives like this compound.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

¹H and ¹³C NMR Data Acquisition:

-

Record the spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a sufficient number of scans to clearly resolve all carbon signals.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Acquire the sample spectrum with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

-

Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample solution can be infused directly or via liquid chromatography.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion for fragmentation.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and data interpretation of a novel compound like this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

References

Predicted Biological Activity of 1-isobutyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 1-isobutyl-1H-pyrazol-5-amine. In the absence of direct experimental data for this specific molecule, this document extrapolates potential therapeutic applications and mechanisms of action based on extensive research into the 5-aminopyrazole scaffold, a privileged structure in medicinal chemistry. The predicted activities, supported by data from structurally related compounds and in silico modeling principles, suggest potential applications in oncology, inflammatory diseases, and infectious diseases. This guide also includes generalized experimental protocols for the validation of these predicted activities and visual diagrams of relevant signaling pathways and workflows to facilitate future research.

Introduction: The 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[1] Compounds incorporating the pyrazole nucleus are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties.[1] The 5-aminopyrazole derivatives, in particular, serve as crucial building blocks for the synthesis of numerous bioactive compounds, such as pyrazolopyridines and pyrazolopyrimidines.[1][2] This structural motif is present in several FDA-approved drugs, highlighting its significance in medicinal chemistry.[3] Given the rich pharmacological profile of this class of compounds, it is predicted that this compound will exhibit significant biological activity. This guide aims to provide a detailed prediction of these activities to inform and direct future research and development efforts.

Predicted Biological Activities

Anticancer Activity via Kinase Inhibition

A substantial body of evidence points towards the potential of pyrazole derivatives as potent anticancer agents, frequently acting through the inhibition of protein kinases.[4]

2.1.1. Predicted Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[6] Numerous pyrazole-based compounds have been identified as potent VEGFR-2 inhibitors.[6][7][8][9] The structural similarity of this compound to these known inhibitors suggests it may also target VEGFR-2.

Below is a table summarizing the VEGFR-2 inhibitory activity of selected pyrazole derivatives, which serves as a basis for the predicted activity of this compound.

| Compound | Structure | Target Kinase | IC50 (nM) | Reference |

| Compound 3i | 3-phenyl-4-(2-(substituted phenyl)hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 8.93 | [6][7] |

| Compound 9 | Fused pyrazole derivative | VEGFR-2 | 220 | [8] |

| Compound 11 | Pyrazole derivative with a free carbonyl group | VEGFR-2 | 270 | [5] |

| Compound 3a | 3-phenyl-4-(2-(substituted phenyl)hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 38.28 | [6] |

This table presents data for structurally related compounds to predict the potential activity of this compound.

2.1.2. VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a predicted target of this compound.

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity

5-Aminopyrazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10]

2.2.1. Predicted Target: p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α MAPK is a critical enzyme in the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.[10] The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective p38α inhibitors.[10]

The table below includes data on a known 5-aminopyrazole-based p38α inhibitor.

| Compound | Structure | Target Kinase | IC50 (nM) | Cellular Potency (TNFα inhibition, nM) | Reference |

| Compound 2j | 5-amino-pyrazole derivative | p38α MAP Kinase | 4 | 14 | [10] |

This table presents data for a structurally related compound to predict the potential anti-inflammatory activity of this compound.

2.2.2. p38 MAPK Signaling Pathway

The diagram below shows a simplified p38 MAPK signaling pathway, a potential target for the anti-inflammatory action of this compound.

Caption: Predicted inhibition of the p38 MAPK signaling pathway.

Antimicrobial Activity

Various fused pyrazole derivatives originating from 5-aminopyrazoles have demonstrated promising antimicrobial activities against a range of bacterial and fungal strains.[1]

2.3.1. Predicted Activity

Studies on pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 5-aminopyrazoles, have shown activity against Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[1] While the exact mechanism can vary, it often involves the inhibition of essential microbial enzymes.

The following table provides examples of antimicrobial activity for pyrazole-containing compounds.

| Compound Class | Organism | Activity | Reference |

| Pyrazolo[1,5-a]pyrimidines | Bacillus subtilis, Escherichia coli | Antimicrobial | [1] |

| Pyrazolo[1,5-a]pyrimidines | Aspergillus niger, Candida albicans | Antifungal | [1] |

This table illustrates the potential antimicrobial spectrum of compounds derived from the 5-aminopyrazole scaffold.

In Silico Predicted ADMET Profile

While experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not available, in silico predictions for similar pyrazole derivatives suggest a favorable drug-like profile.[11][12][13][14]

| Parameter | Predicted Value/Range | Significance |

| Molecular Weight | ~155 g/mol | Adheres to Lipinski's rule (<500), indicating good absorption. |

| LogP | 1.5 - 2.5 | Optimal range for cell permeability. |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's rule (≤10). |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed orally.[11][12][13][14] |

| Blood-Brain Barrier Permeant | No | May have reduced central nervous system side effects. |

| CYP Inhibition | Potential inhibitor of some CYP isoforms | May have drug-drug interactions.[11][12][13][14] |

| Carcinogenicity | Predicted Negative | Favorable for long-term therapeutic use.[11][12][13][14] |

| hERG Inhibition | Low to Medium Risk | Requires experimental validation for cardiac safety.[11][12][13][14] |

These are generalized predictions based on the pyrazole class and require experimental verification.

Experimental Protocols

To validate the predicted biological activities of this compound, the following generalized experimental protocols are proposed.

General Experimental Workflow

Caption: A generalized workflow for experimental validation.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, this compound, positive control (e.g., Sorafenib), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the assay buffer. c. Add the test compound or control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence to quantify ADP production).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines (e.g., HUVEC, MCF-7).

Methodology:

-

Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), this compound, positive control (e.g., Doxorubicin), MTT reagent, and solubilization solution (e.g., DMSO).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and controls. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals with the solubilization solution. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

In Vitro p38α MAP Kinase Assay

Objective: To measure the inhibitory activity of this compound against p38α MAP kinase.

Methodology: This protocol is similar to the VEGFR-2 kinase assay, with the following modifications:

-

Reagents and Materials: Recombinant human p38α, substrate (e.g., ATF2), and a specific positive control (e.g., BIRB 796).

-

Procedure and Data Analysis: Follow the same steps as the VEGFR-2 kinase assay, substituting the specific enzyme and substrate.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Methodology:

-

Reagents and Materials: Bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), this compound, and standard antibiotics/antifungals as positive controls.

-

Procedure: a. Prepare a standardized inoculum of the microorganism. b. In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. c. Inoculate each well with the microbial suspension. d. Include positive (microbe only) and negative (broth only) controls. e. Incubate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). f. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

Based on the extensive literature on 5-aminopyrazole derivatives, this compound is predicted to be a biologically active molecule with potential therapeutic applications. The most promising predicted activities are anticancer, through the inhibition of kinases such as VEGFR-2, and anti-inflammatory, via modulation of pathways like p38 MAPK. Furthermore, the possibility of antimicrobial activity should not be overlooked.

The in silico ADMET predictions suggest that this compound may possess favorable drug-like properties, warranting further investigation.

The immediate next steps for advancing the study of this compound should involve the synthesis and subsequent experimental validation of the predicted activities using the protocols outlined in this guide. Initial screening should focus on in vitro kinase inhibition and cancer cell proliferation assays. Positive results would justify further investigation into its mechanism of action, selectivity profiling, and eventual evaluation in in vivo models of disease. The structural simplicity of this compound also makes it an attractive starting point for further medicinal chemistry optimization to enhance potency and selectivity.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole-5-Amine Derivatives and Their Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly pyrazole-5-amines, have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of pyrazole-5-amine derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Pyrazole-containing molecules are a cornerstone of modern pharmacology, exhibiting a wide array of biological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.[1][4] Among these, pyrazole-5-amine derivatives have emerged as a particularly promising class of compounds, with several candidates advancing through preclinical and clinical development.[1][4] This guide will delve into the key therapeutic targets modulated by these derivatives, providing the necessary technical details for researchers to design and execute further investigations.

Key Therapeutic Targets and Quantitative Data

Pyrazole-5-amine derivatives have been shown to interact with a multitude of therapeutic targets. The following sections summarize the key targets and the associated quantitative data for representative compounds.

Kinase Inhibition

A primary mechanism of action for many pyrazole-5-amine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5][6]

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in inflammation and apoptosis.[7][8][9][10] Inhibition of p38α MAPK is a key strategy for treating inflammatory diseases.[7][11]

| Compound ID | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Compound 2j | p38α | - | Inhibition of TNFα production in acute murine model | [11] |

| Derivative 178 | p38 MAPK | - | Antioxidant and anti-inflammatory activity | [12] |

BTK is a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation.[13][14][15][16] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][13][14] Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible BTK inhibitor.[4][17]

| Compound ID | Target | IC50 (nM) | Disease/Indication | Reference |

| Pirtobrutinib | BTK | - | Mantle cell lymphoma (MCL) | [4][17] |

CDKs are a family of protein kinases that control the progression of the cell cycle.[18][19] Their aberrant activity is a common feature in cancer, making them attractive targets for therapeutic intervention.[18][19][20][21][22]

| Compound ID | Target | IC50 (nM) | Cell Line/Indication | Reference |

| AT7519 | CDKs | - | Various Cancers | [1] |

| AT9283 | Aurora Kinases, CDKs | - | Various Cancers | [1] |

Aurora kinases are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation and chromosome segregation.[4][6][23] Their overexpression is linked to tumorigenesis.[4]

| Compound ID | Target | IC50 (nM) | Cell Line/Indication | Reference |

| AT9283 | Aurora A/B | 35 / 75 | Various Cancers | [1][5] |

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases that regulate cell growth, survival, and differentiation.[24][25][26] Their overactivation is a key driver in several cancers.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| Compound 49 | EGFR / HER-2 | 0.26 / 0.20 | - | [12] |

Anti-inflammatory Activity

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[27][28][29][30] Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to minimize gastrointestinal side effects associated with non-selective NSAIDs.[27]

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 129 | COX-2 | 0.26 | >192.3 | [12] |

Anticancer Activity (Cytotoxicity)

Numerous pyrazole-5-amine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

| Compound ID | Cell Line(s) | GI50/IC50 (µM) | Reference |

| Compound 11 | NCI-H460, SW620, OVCA, AGS | 0.67 - 0.89 | [12] |

| Amino cyano pyrazole 12 | - | 0.36 | [12] |

| Compound 4 | A549 | 26 | [12] |

| Compound 5 | - | 49.85 | [12] |

| Compound 87 | - | 0.00057 | [12] |

| Imidazo[1,2-b]pyrazole 56 | Human and murine cancer cell lines | < 5 | [12] |

| Pyrazolo[1,5-a]pyrimidine 55h, 55j, 55l | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [7] |

| Aryl azo imidazo[1,2-b]pyrazole 26a-c | MCF-7 | 6.1 - 8.0 | [7] |

| Compound 21 | NCI-H23, HCT-15, SF-295, NCI/ADR-RES, DU-145 | >90% inhibition | [4] |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2, HeLa | 54.25%, 38.44% growth | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole-5-amine derivatives.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[31] The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

Test compound (pyrazole-5-amine derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.[3]

-

Treat the cells with various concentrations of the pyrazole-5-amine derivative and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][31]

-

Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, with gentle shaking.[3][31]

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[31]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay is used to differentiate viable from non-viable cells.[1][11][12][33][34]

-

Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[1][11][12][34]

-

Materials:

-

Cell suspension

-

Trypan blue solution (0.4% in PBS)

-

Hemocytometer or automated cell counter

-

Microscope

-

-

Protocol:

-

Harvest cells and prepare a single-cell suspension.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[1][12]

-

Incubate the mixture at room temperature for 1-3 minutes.[1]

-

Load 10-20 µL of the mixture into a hemocytometer.[1]

-

Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[1][12]

-

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[2]

-

Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

-

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Test compound (pyrazole-5-amine derivative)

-

Kinase assay buffer

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection

-

-

Protocol:

-

Prepare serial dilutions of the pyrazole-5-amine derivative in DMSO.

-

In a white-walled microplate, add the test compound, kinase, and kinase assay buffer. Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[35]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a defined time (e.g., 30-60 minutes) at 30°C or 37°C.[2]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[2]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

DNA Fragmentation Assay

This assay is used to detect a hallmark of apoptosis, the cleavage of genomic DNA into internucleosomal fragments.[36][37][38]

-

Principle: During apoptosis, endonucleases cleave the DNA between nucleosomes, generating fragments that are multiples of approximately 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis, creating a characteristic "ladder" pattern.[39]

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., TES lysis buffer)

-

RNase A

-

Proteinase K

-

Ethanol (70% and 100%)

-

TE buffer

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

DNA ladder marker

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator

-

-

Protocol:

-

Harvest cells (both adherent and suspension) and wash with PBS.

-

Lyse the cells with lysis buffer and treat with RNase A to degrade RNA.[39]

-

Digest proteins by adding Proteinase K and incubating at 50°C.[39]

-

Precipitate the DNA with ethanol and wash the DNA pellet with 70% ethanol.

-

Resuspend the DNA in TE buffer.

-

Prepare a 1-2% agarose gel containing a DNA stain.

-

Mix the DNA samples with loading dye and load them into the wells of the agarose gel, along with a DNA ladder marker.

-

Run the gel electrophoresis until the dye front has migrated an adequate distance.

-

Visualize the DNA fragments under UV light. An apoptotic sample will show a characteristic ladder pattern, while a necrotic or healthy sample will show a high molecular weight band or a smear, respectively.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-5-amine derivatives and a general workflow for their initial screening.

Signaling Pathways

Caption: p38 MAPK Signaling Pathway and Inhibition.

Caption: BTK Signaling Pathway in B-Cells.

Caption: Simplified Cell Cycle Control by CDKs.

Caption: Role of Aurora Kinases in Mitosis.

Caption: Simplified EGFR/HER2 Signaling Pathway.

Caption: COX-2 Pathway in Inflammation.

Experimental Workflow

Caption: General Drug Discovery Workflow.

Conclusion and Future Directions

Pyrazole-5-amine derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of therapeutic needs. Their ability to potently and selectively inhibit key enzymes such as kinases and cyclooxygenases underscores their importance in the development of novel therapies for cancer and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating the rational design and evaluation of new pyrazole-5-amine-based drug candidates. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other disease areas, including neurodegenerative and infectious diseases. The continued investigation of this remarkable chemical scaffold holds great promise for the future of medicine.

References

- 1. brd.nci.nih.gov [brd.nci.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. atcc.org [atcc.org]

- 4. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. revvity.com [revvity.com]

- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 19. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. ascopubs.org [ascopubs.org]

- 22. mdpi.com [mdpi.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 26. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 27. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 29. taylorandfrancis.com [taylorandfrancis.com]

- 30. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 34. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 35. sigmaaldrich.com [sigmaaldrich.com]

- 36. academic.oup.com [academic.oup.com]

- 37. DNA fragmentation - Wikipedia [en.wikipedia.org]

- 38. DNA Fragmentation | AAT Bioquest [aatbio.com]

- 39. creative-bioarray.com [creative-bioarray.com]

In Silico Modeling of 1-isobutyl-1H-pyrazol-5-amine Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling study on 1-isobutyl-1H-pyrazol-5-amine, a pyrazole derivative with potential therapeutic applications. Drawing upon the established biological activities of related pyrazole compounds, this document outlines a systematic approach to investigating the interactions of this compound with putative protein targets implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Tyrosine Kinases.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key in silico experiments, structured data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Pyrazole-based compounds represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Extensive research into pyrazole derivatives has highlighted their potential as inhibitors of key proteins involved in cancer progression, such as tyrosine kinases, carbonic anhydrase, and various receptors.[1][2] While the specific biological profile of this compound is not extensively characterized, its structural similarity to other bioactive pyrazoles suggests its potential as a modulator of critical cellular signaling pathways.

This guide outlines a hypothetical in silico investigation to elucidate the potential protein targets of this compound and to characterize its binding interactions. The primary focus is on proteins that are well-established targets for pyrazole derivatives in the context of cancer therapy.[1][2]

Putative Protein Targets and Signaling Pathways

Based on the known activities of similar pyrazole-containing molecules, this study will focus on the following protein targets and their associated signaling pathways:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

-

Tyrosine Kinases (e.g., c-KIT, C-RAF): A large family of enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.[1][2]

VEGFR Signaling Pathway

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

Tyrosine Kinase Signaling Pathway (Example: c-KIT)

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

A Technical Guide to the Synthesis of Substituted Aminopyrazoles for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for substituted aminopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details key experimental protocols, presents comparative quantitative data, and visualizes relevant biological signaling pathways to support researchers in this field.

Introduction

Aminopyrazoles are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition, and modulation of G-protein coupled receptors. Their prevalence in drug discovery programs stems from their ability to act as bioisosteres for other functional groups and their synthetic tractability. This guide focuses on the most common and effective methods for the synthesis of 3-amino, 4-amino, and 5-aminopyrazole derivatives, providing detailed experimental procedures and data to facilitate their application in research and development.

Core Synthetic Methodologies

The synthesis of substituted aminopyrazoles can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines is the most widely employed and versatile method for the synthesis of 5-aminopyrazoles.[1][2][3] The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization.[1][2][3]

Logical Workflow for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles:

References

An In-depth Technical Guide on the Solubility Profile of 1-isobutyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-isobutyl-1H-pyrazol-5-amine, a key consideration for its application in research and drug development. Understanding the solubility of this compound in various solvents is crucial for designing synthetic routes, formulating dosage forms, and conducting biological assays. This document outlines a standardized protocol for solubility determination and presents a framework for recording and interpreting solubility data.

Introduction to the Solubility of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. The solubility of these compounds is a critical physicochemical parameter that influences their absorption, distribution, metabolism, and excretion (ADME) properties. While 1H-pyrazole itself demonstrates limited solubility in water and better solubility in organic solvents like ethanol, methanol, and acetone, the solubility of substituted pyrazoles such as this compound is influenced by the nature of their substituents.[1] The isobutyl group at the N1 position and the amine group at the C5 position of this compound will dictate its polarity and hydrogen bonding capabilities, thereby affecting its solubility in different media.

Solubility Data for this compound

Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on the general characteristics of similar small molecules, a qualitative assessment can be inferred. The presence of the amine group suggests potential for hydrogen bonding, which may enhance solubility in protic solvents. Conversely, the isobutyl group introduces nonpolar character, which could favor solubility in less polar organic solvents.

To facilitate future research and data collection, the following table provides a standardized format for reporting the solubility of this compound. Researchers are encouraged to use this template to record their experimental findings.

Table 1: Solubility of this compound in Various Solvents at Ambient Temperature (25 ± 1°C)

| Solvent Class | Solvent Name | Chemical Formula | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |

| Polar Protic | Water | H₂O | 80.1 | ||

| Methanol | CH₃OH | 32.7 | |||

| Ethanol | C₂H₅OH | 24.5 | |||

| Isopropanol | C₃H₇OH | 19.9 | |||

| Polar Aprotic | Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | ||

| Acetonitrile | CH₃CN | 37.5 | |||

| Acetone | (CH₃)₂CO | 20.7 | |||

| Tetrahydrofuran | C₄H₈O | 7.6 | |||

| Nonpolar | Dichloromethane | CH₂Cl₂ | 9.1 | ||

| Toluene | C₇H₈ | 2.4 | |||

| Hexane | C₆H₁₄ | 1.9 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Screw-capped vials

-

Orbital shaker or reciprocating shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Solvent: Place approximately 10 mL of the desired solvent into a screw-capped vial.

-

Addition of Solute: Add an excess amount of this compound to the vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 ± 1°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time, but 72 hours is often adequate.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental property that impacts its utility in various scientific applications. While specific data is pending further experimental investigation, the protocol and data presentation framework provided in this guide offer a standardized approach for researchers. Accurate and consistent solubility data will enable better-informed decisions in drug discovery and development processes, ultimately facilitating the translation of promising compounds from the laboratory to clinical applications.

References

An In-depth Technical Guide to 1-isobutyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isobutyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and a discussion of generalized synthetic and experimental approaches based on related pyrazole compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to provide a valuable resource for researchers by contextualizing its properties and potential applications within the broader landscape of pyrazole-based drug discovery.

Chemical Identity and Synonyms

The fundamental identification details for this compound are crucial for accurate sourcing and documentation in a research setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-(2-methylpropyl)pyrazole-5-ylamine | [1] |

| CAS Number | 3524-18-3 | [1] |

| Chemical Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | - |

| Canonical SMILES | CC(C)CN1C=CC(=N1)N | - |

Physicochemical Properties (Predicted)

Predictive models are commonly used in early-stage drug discovery to estimate the physicochemical properties of compounds, which can inform their potential for oral bioavailability and other pharmacokinetic characteristics. The following data is based on computational predictions.

| Property | Predicted Value |

| LogP | 0.93 |

| Topological Polar Surface Area (TPSA) | 42.1 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 2 |

Note: These values are computationally predicted and have not been experimentally verified in the available literature.

Synthesis and Characterization: A Generalized Approach

General Synthetic Workflow

The synthesis of this compound would likely proceed through a multi-step sequence, beginning with the formation of the pyrazole core, followed by the introduction of the isobutyl group at the N1 position.

Postulated Experimental Protocol

Step 1: Synthesis of 3(5)-Aminopyrazole A common route to the aminopyrazole core involves the cyclization of a β-ketonitrile with hydrazine hydrate.

-

Reagents: A suitable β-ketonitrile (e.g., cyanoacetone), hydrazine hydrate, and a solvent such as ethanol.

-

Procedure: The β-ketonitrile and hydrazine hydrate would be refluxed in ethanol. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude 3(5)-aminopyrazole would be purified, typically by recrystallization.

Step 2: N-Alkylation to form this compound The introduction of the isobutyl group onto the pyrazole nitrogen is a standard alkylation reaction.

-

Reagents: 3(5)-Aminopyrazole, isobutyl bromide (or another suitable isobutyl halide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure: The 3(5)-aminopyrazole would be dissolved in the solvent, and the base would be added to deprotonate the pyrazole nitrogen. Isobutyl bromide would then be added, and the reaction mixture would be stirred, possibly with heating, until TLC indicates the consumption of the starting material. The reaction would then be quenched, and the product extracted. Purification would likely be achieved through column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the isobutyl group and the pyrazole ring, and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C-N bonds.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.

Signaling Pathways Implicated for Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of biological targets. The diagram below illustrates some of the key signaling pathways that are often modulated by pyrazole-containing compounds.

-

Anti-inflammatory Effects: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Anticancer Activity: A significant number of pyrazole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.

-

Analgesic Properties: Modulation of G-protein coupled receptors (GPCRs) by pyrazole derivatives can lead to analgesic effects.

Given these precedents, this compound could be a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutics targeting these pathways.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for further research. A logical progression of investigation would follow a standard drug discovery workflow.

-

Chemical Synthesis and Scale-up: Development of a robust and scalable synthetic route.

-

In Vitro Screening: Evaluation of its activity against a panel of relevant biological targets, such as COX enzymes, protein kinases, and GPCRs.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to identify key structural features for activity and to optimize potency and selectivity.

-

In Vivo Studies: If promising in vitro activity is observed, evaluation in animal models of disease (e.g., inflammation, cancer) would be the next step.

-

ADMET Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

This compound is a small molecule with potential for further investigation in the field of drug discovery. While specific experimental data is currently sparse in the public domain, its structural relationship to a well-validated class of pharmacologically active compounds suggests that it could serve as a valuable building block or lead compound for the development of new therapeutics. The generalized synthetic and experimental workflows provided in this guide offer a framework for researchers to initiate studies on this and related pyrazole derivatives.

References

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of applications in medicinal chemistry and materials science.[1][2][3] Their versatile structure allows for a wide range of substitutions, leading to diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] This technical guide provides an in-depth overview of the application of quantum chemical calculations in understanding the electronic structure, reactivity, and biological activity of pyrazole derivatives. It details the theoretical background, computational methodologies, and practical applications, with a focus on Density Functional Theory (DFT) and its use in elucidating structure-activity relationships (SAR). This guide is intended to be a comprehensive resource for researchers employing computational tools in the rational design of novel pyrazole-based compounds.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][5] This structural motif is present in numerous commercially available drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, highlighting its significance in drug design.[4] The chemical versatility of the pyrazole ring allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties, making them attractive scaffolds for targeting a variety of biological targets.[2][6] Quantum chemical calculations have emerged as a powerful tool to predict the properties of these molecules and guide synthetic efforts, thereby accelerating the discovery of new therapeutic agents and functional materials.

Theoretical Background of Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule to determine its electronic structure and properties. For multi-electron systems like pyrazole derivatives, exact solutions are not feasible, and thus approximations are necessary.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that has proven to be a good balance between accuracy and computational cost for studying organic molecules.[7][8][9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[8] In practice, the Kohn-Sham equations are solved, which treat the system of interacting electrons as a system of non-interacting electrons moving in an effective potential. The key component of DFT is the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation.

Commonly used exchange-correlation functionals for organic molecules include:

-

B3LYP: Becke's three-parameter Lee-Yang-Parr hybrid functional is one of the most popular and well-benchmarked functionals for a wide range of chemical systems.[5][7]

-

M06-2X: This functional is known for its good performance in calculating non-covalent interactions, which are crucial in biological systems.[10]

-

ωB97X-D: This is a long-range corrected functional that includes empirical dispersion corrections, making it suitable for studying systems where dispersion forces are important.[10]

2.2. Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational expense.

Commonly used basis sets include:

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and provide a good balance of accuracy and efficiency.[5] The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit.

Computational and Experimental Protocols

This section details the typical workflows and methodologies for the computational and experimental investigation of pyrazole derivatives.

3.1. Quantum Chemical Calculation Workflow

A typical workflow for performing quantum chemical calculations on pyrazole derivatives is illustrated below.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pillars.taylor.edu [pillars.taylor.edu]

- 9. baranlab.org [baranlab.org]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

Tautomerism in 1-Isobutyl-1H-pyrazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key structural feature of many pyrazole derivatives is their ability to exist as a mixture of readily interconvertible isomers known as tautomers.[1] This phenomenon, known as tautomerism, can significantly influence the chemical reactivity, biological activity, and physicochemical properties of these compounds.[1] The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, where a proton migrates between the two ring nitrogen atoms.[1] However, in N1-substituted pyrazoles such as 1-isobutyl-1H-pyrazol-5-amine, annular tautomerism is blocked. Instead, the focus shifts to potential amino-imino tautomerism involving the exocyclic amino group.

Tautomeric Forms of this compound

For this compound, two primary tautomeric forms are conceivable: the amino form and the imino form.

-

This compound (Amino Tautomer): This is the aromatic amino form, which is generally expected to be the more stable and predominant tautomer.

-

1-Isobutyl-1,5-dihydro-4H-pyrazol-5-imine (Imino Tautomer): This is the non-aromatic imino form. The stability of this tautomer is generally lower due to the loss of aromaticity in the pyrazole ring.

The equilibrium between these two forms is a critical aspect of the molecule's chemistry.

Caption: Tautomeric equilibrium between the amino and imino forms.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution, solid, or gas phase).

| Factor | Influence on Equilibrium |

| Aromaticity | The amino tautomer benefits from the aromatic stabilization of the pyrazole ring, which strongly favors its predominance. |

| Solvent Polarity | Polar solvents may stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. The amino form is generally more polar. |

| Substituent Effects | While the isobutyl group is primarily an electron-donating group through induction, its effect on the amino-imino equilibrium is likely less pronounced than substituents directly on the ring. |

| Temperature | Changes in temperature can shift the equilibrium towards the higher energy tautomer (Le Chatelier's principle). |

| Physical State | In the solid state, crystal packing forces can selectively stabilize one tautomer over the other.[1] |

Proposed Experimental Protocols for Tautomeric Investigation

A multi-faceted approach employing various spectroscopic and analytical techniques is necessary to definitively characterize the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[2]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR: Acquire ¹H NMR spectra for each solution. The chemical shifts and coupling constants of the pyrazole ring protons and the amino/imino protons will provide key structural information. The amino protons of the major tautomer are expected to appear as a broad singlet, while the imino proton would have a distinct chemical shift.

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C5, will be significantly different between the amino and imino forms.

-

¹⁵N NMR: If isotopically labeled material is available or through natural abundance ¹⁵N NMR, the nitrogen chemical shifts can provide unambiguous evidence for the location of the double bond (C=N in the imino form vs. N-N in the amino form).[2]

-